

A Comparative Guide to the Binding Kinetics of Autotaxin Inhibitors

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Compound of Interest

Compound Name: Autotaxin-IN-7

Cat. No.: B15544688

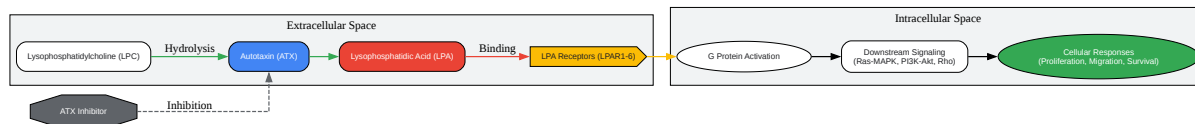
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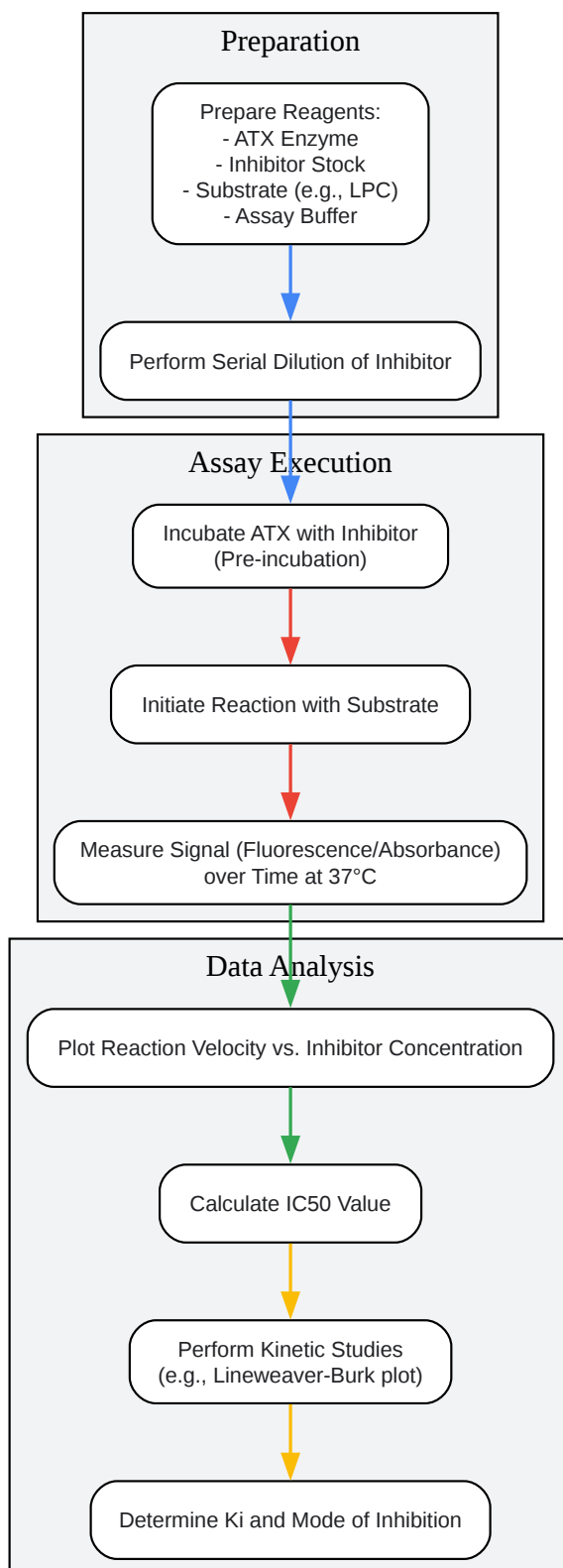
For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in cancer progression, fibrosis, and inflammation, making ATX a prime target for therapeutic intervention. This guide provides a comparative analysis of the binding kinetics of various ATX inhibitors, supported by experimental data and detailed methodologies to aid in the selection and development of potent and specific inhibitors.

The Autotaxin-LPA Signaling Pathway

Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce LPA.^{[1][2]} LPA then binds to a family of G protein-coupled receptors (GPCRs), LPAR1-6, on the cell surface.^{[1][2]} This binding event activates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation.^{[3][4][5]} Dysregulation of this pathway is a hallmark of several diseases, underscoring the therapeutic potential of ATX inhibition.





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